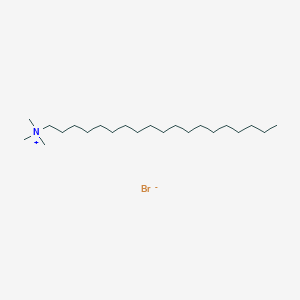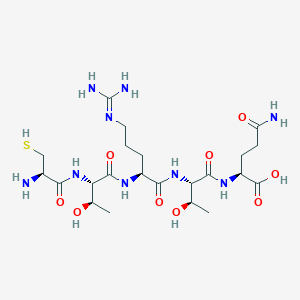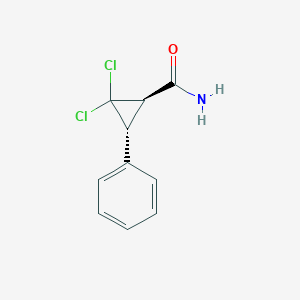
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is a chemical compound with the molecular formula C10H9Cl2NO. It is characterized by a cyclopropane ring, which is a three-membered carbon ring, and is substituted with a carboxamide group, two chlorine atoms, and a phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dichloro-3-phenylpropanoic acid with ammonia or an amine under controlled conditions to form the carboxamide. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of biocatalytic transformations has also been explored, where enzymes are employed to facilitate the synthesis of optically active forms of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include:
- Oxidized derivatives such as carboxylic acids.
- Reduced derivatives such as amines.
- Substituted derivatives where chlorine atoms are replaced with other functional groups .
Aplicaciones Científicas De Investigación
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, influencing biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other cyclopropane derivatives and carboxamides, such as:
- Cyclopropanecarboxylic acid
- 2,2-dichloro-3-phenylpropanoic acid
- Cyclopropanecarboxamide derivatives with different substituents .
Uniqueness
Cyclopropanecarboxamide, 2,2-dichloro-3-phenyl-, (1R,3R)- is unique due to its specific stereochemistry and the presence of both dichloro and phenyl substituents on the cyclopropane ring. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
646995-54-2 |
|---|---|
Fórmula molecular |
C10H9Cl2NO |
Peso molecular |
230.09 g/mol |
Nombre IUPAC |
(1R,3R)-2,2-dichloro-3-phenylcyclopropane-1-carboxamide |
InChI |
InChI=1S/C10H9Cl2NO/c11-10(12)7(8(10)9(13)14)6-4-2-1-3-5-6/h1-5,7-8H,(H2,13,14)/t7-,8+/m0/s1 |
Clave InChI |
HFJNVUSRKMKBFE-JGVFFNPUSA-N |
SMILES isomérico |
C1=CC=C(C=C1)[C@H]2[C@@H](C2(Cl)Cl)C(=O)N |
SMILES canónico |
C1=CC=C(C=C1)C2C(C2(Cl)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-(2,5-Dichlorophenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596149.png)
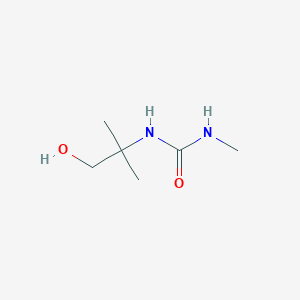
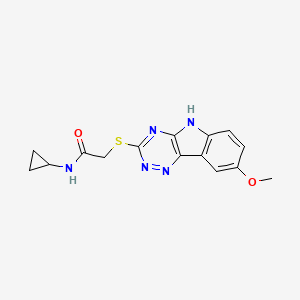
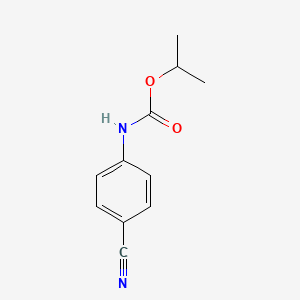
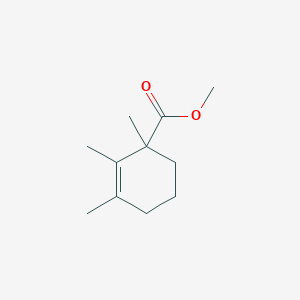
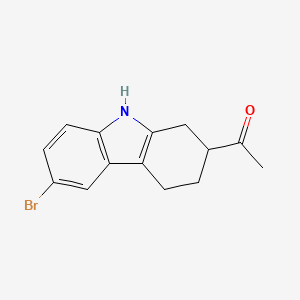
silane](/img/structure/B12596173.png)
![2H-Pyran, tetrahydro-2-[3-(phenylmethoxy)phenoxy]-](/img/structure/B12596176.png)
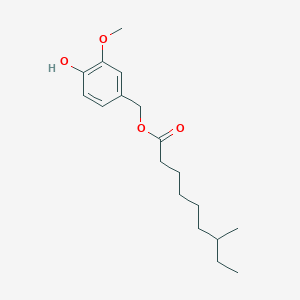
![4-[Hydroxy(dimethyl)silyl]benzonitrile](/img/structure/B12596188.png)
![5-[(1-Propyl-1H-benzimidazol-6-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12596197.png)
![4-{Tris[4-(bromomethyl)phenyl]methyl}benzonitrile](/img/structure/B12596199.png)
